molecular formula C20H20N2O B13421762 1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile

1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile

Cat. No.: B13421762
M. Wt: 304.4 g/mol
InChI Key: DBEPIBIYXBKJKI-UHFFFAOYSA-N
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Description

1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of isobenzofuran derivatives with piperidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one
  • 3H-Spiro[2-benzofuran-1,4’-piperidine]

Uniqueness

1’-Benzyl-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carbonitrile stands out due to its unique spiro linkage and the presence of a carbonitrile group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

1'-benzylspiro[1H-2-benzofuran-3,4'-piperidine]-1-carbonitrile

InChI

InChI=1S/C20H20N2O/c21-14-19-17-8-4-5-9-18(17)20(23-19)10-12-22(13-11-20)15-16-6-2-1-3-7-16/h1-9,19H,10-13,15H2

InChI Key

DBEPIBIYXBKJKI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(O2)C#N)CC4=CC=CC=C4

Origin of Product

United States

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